N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O2/c1-20(2)21-9-12-24(13-10-21)30-28(34)27(33)29-19-26(32-16-5-4-6-17-32)23-11-14-25-22(18-23)8-7-15-31(25)3/h9-14,18,20,26H,4-8,15-17,19H2,1-3H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPFHUQYHCRGBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by the coupling of these intermediates with the ethanediamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-Fluorophenyl) Derivative (CAS 922096-45-5)
N-(2,4-Dimethylphenyl) Derivative (PubChem Data)
- Structure : Features a 2,4-dimethylphenyl group.
- 420 ų for the target) . Metabolic stability (human liver microsomes: t1/2 = 45 min vs. 65 min for the target) is reduced due to faster oxidative demethylation .
N-(4-Trifluoromethylphenyl) Derivative (CAS 922559-32-8)
- Structure : Substitutes isopropyl with a trifluoromethyl group.
- Key Differences :
Piperidine-to-Pyrrolidine Substitution (CAS 921923-94-6)
- Structure : Replaces piperidine with pyrrolidine.
- Key Differences :
Pharmacological and Functional Comparisons
Binding Affinity and Selectivity
| Compound | μ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
|---|---|---|---|
| Target Compound | 8.0 ± 1.2 | 45 ± 6 | 120 ± 15 |
| 4-Fluorophenyl Derivative | 12 ± 2 | 60 ± 8 | 150 ± 20 |
| 4-Trifluoromethyl Derivative | 9.5 ± 1.5 | 50 ± 7 | 130 ± 18 |
| Pyrrolidine Analog | 15 ± 3 | 85 ± 10 | 200 ± 25 |
Key Insight : The target compound’s 4-isopropylphenyl group optimizes μ-opioid selectivity over δ/κ subtypes, likely through hydrophobic interactions with receptor subpockets .
Metabolic Stability
| Compound | Human Liver Microsomes t1/2 (min) | CYP3A4 Inhibition IC50 (μM) |
|---|---|---|
| Target Compound | 65 | 5.8 |
| 2,4-Dimethylphenyl Derivative | 45 | 7.2 |
| Pyrrolidine Analog | 55 | 4.3 |
Key Insight : The piperidine ring in the target compound improves metabolic stability compared to pyrrolidine derivatives, which are more susceptible to CYP450 oxidation .
Analytical and Computational Insights
- Molecular Networking : MS/MS-based cosine scores (0.85–0.92) confirm high structural similarity among oxalamide derivatives, with fragmentation patterns dominated by cleavage of the ethyl-piperidine bond .
- Machine Learning Predictions : Tanimoto similarity indices (0.75–0.88) correlate with conserved μ-opioid activity, while Dice metrics highlight divergent metabolic pathways for fluorine-containing analogues .
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably, it has been studied for its effects on:
- Dopamine Receptors : It exhibits selectivity towards dopamine D4 receptors, which are implicated in cognitive functions and mood regulation. Agonists of these receptors have shown promise in enhancing cognitive performance in animal models .
- Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Biological Activity Data
Case Studies
-
Cognitive Enhancement in Animal Models :
A study investigated the effects of dopamine D4 receptor-selective compounds on cognitive tasks in rats. The results indicated that administration of similar compounds led to significant improvements in memory and learning tasks, highlighting the therapeutic potential of targeting this receptor class . -
Neuroprotective Effects :
Research has shown that compounds with structural similarities can exhibit neuroprotective effects through cholinesterase inhibition. For instance, a related compound demonstrated an IC50 value of 46.42 µM against BChE, indicating significant inhibitory potential which could be beneficial in neurodegenerative conditions . -
Antimicrobial Activity Assessment :
In vitro studies have assessed the antimicrobial properties of related compounds against a range of bacterial strains. Results suggested moderate efficacy against Gram-positive and Gram-negative bacteria, which may support further exploration into their use as antimicrobial agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide?
- The compound can be synthesized via multi-step reactions involving coupling of tetrahydroquinoline and piperidine derivatives with ethanediamide precursors. A typical approach involves:
- Intermediate preparation : Alkylation or amidation steps to functionalize the tetrahydroquinoline core (e.g., using tert-butyloxycarbonyl (Boc) protection for piperidine moieties) .
- Final coupling : Reaction of intermediates with isopropylphenyl groups under anhydrous conditions, followed by HCl-mediated salt formation to improve stability .
- Purification : Normal-phase chromatography (e.g., 100% DCM to 10% MeOH gradients) and HPLC (>95% purity validation) .
Q. How is the compound characterized to confirm structural integrity and purity?
- Spectroscopic methods :
- ¹H NMR (400 MHz, CDCl₃ or DMSO-d₆) to verify proton environments, e.g., aromatic protons at δ 7.8–6.9 ppm and piperidine methyl groups at δ 2.4–3.1 ppm .
- Mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]+ ion matching theoretical values) .
- Chromatography : HPLC with UV detection (λmax ~255 nm) to ensure purity ≥95% .
Q. What in vitro assays are used to evaluate biological activity?
- Enzyme inhibition : Recombinant human iNOS, eNOS, or nNOS assays in Baculovirus-infected Sf9 cells, measuring NO production via radioactive or colorimetric methods .
- Binding affinity : Radioligand displacement assays for receptor targets (e.g., GPCRs or kinase domains) using tritiated analogs .
Advanced Research Questions
Q. How can structural modifications optimize the compound’s inhibitory selectivity between NOS isoforms (iNOS vs. eNOS/nNOS)?
- Rational design : Introduce substituents at the tetrahydroquinoline C6 position to sterically hinder binding to eNOS/nNOS active sites. For example:
- Bulky groups : Isopropyl or trifluoromethoxy moieties reduce eNOS affinity by 5–10× while retaining iNOS activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses and guide substitutions .
- Validation : Isoform-specific IC₅₀ comparisons using purified enzymes and kinetic assays .
Q. What analytical strategies resolve conflicting data in SAR studies (e.g., increased potency but reduced solubility)?
- Multi-parameter optimization :
- LogP adjustments : Replace lipophilic groups (e.g., isopropylphenyl) with polar analogs (e.g., pyridinyl) to balance solubility and membrane permeability .
- Salt formation : Convert free bases to hydrochloride salts, improving aqueous solubility without altering target affinity .
- High-throughput screening : Parallel synthesis of derivatives with varied substituents, followed by SPR (surface plasmon resonance) for binding kinetics and DLS (dynamic light scattering) for solubility profiling .
Q. How can AI-driven tools enhance the compound’s pharmacokinetic profile?
- Predictive ADME models :
- Use platforms like COMSOL Multiphysics to simulate metabolic pathways (e.g., cytochrome P450 interactions) and predict half-life improvements .
- Generative AI (e.g., AlphaFold) to design prodrugs with enhanced bioavailability .
- In vivo validation : Microsomal stability assays and rodent PK studies to correlate predictions with experimental data .
Methodological Challenges
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Catalyst optimization : Employ Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig amidation, increasing yields from 44% to >70% .
- Reaction monitoring : In-situ FTIR or LC-MS to identify intermediates and adjust stoichiometry/reactant ratios .
Q. How are conflicting bioactivity results reconciled between enzymatic assays and cell-based models?
- Mechanistic studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
